4-Allylamino-2-chloro-6-nitroquinazoline
Description
4-Allylamino-2-chloro-6-nitroquinazoline is a quinazoline derivative characterized by three key substituents: an allylamino group at position 4, a chlorine atom at position 2, and a nitro group at position 6. Quinazolines are heterocyclic aromatic compounds with a broad spectrum of biological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C11H9ClN4O2 |
|---|---|
Molecular Weight |
264.67 g/mol |
IUPAC Name |
2-chloro-6-nitro-N-prop-2-enylquinazolin-4-amine |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H,13,14,15) |
InChI Key |
SHPNNBGNGFWURM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below compares 4-Allylamino-2-chloro-6-nitroquinazoline with structurally related compounds from recent studies:
Key Observations:
Substituent Position and Electronic Effects :
- The nitro group at position 6 in the target compound distinguishes it from 4-Chloro-6-iodoquinazoline (iodo at position 6) . The nitro group’s electron-withdrawing nature may enhance electrophilic substitution reactivity compared to iodine’s polarizable yet less reactive nature.
- In 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene, the nitro group is at position 4, which alters resonance effects compared to the target compound’s position 6 nitro .
Allylamino Group: The allylamino substituent at position 4 is shared with N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine .
highlights the use of 40% TBAOH and nitroalkanes for introducing vinylic chlorides, suggesting compatibility with nitro-substituted quinazolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
